Benzamide, 5-acetamido-2-allyloxy-N-propyl-
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Overview
Description
Benzamide, 5-acetamido-2-allyloxy-N-propyl- is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzamide and features an acetamido group, an allyloxy group, and a propyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-propyl- typically involves multiple steps:
Acylation Reaction: The initial step involves the acylation of a suitable benzamide precursor with acetic anhydride or acyl chloride to introduce the acetamido group.
N-Propylation: The final step involves the N-propylation of the amide nitrogen using propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-acetamido-2-allyloxy-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the allyloxy group.
Scientific Research Applications
Benzamide, 5-acetamido-2-allyloxy-N-propyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to known NSAIDs.
Biological Research: The compound is investigated for its interactions with biological targets, such as cyclooxygenase enzymes, using in-silico and in-vivo methods.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as enhanced bioavailability and binding affinity.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-propyl- involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . This mechanism is similar to that of other NSAIDs, which also target cyclooxygenase enzymes to exert their anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Benzamide, 5-acetamido-2-allyloxy-N-propyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other benzamide derivatives, this compound features an allyloxy group that enhances its reactivity and potential for further chemical modifications .
Properties
CAS No. |
6382-37-2 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-acetamido-2-prop-2-enoxy-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h5-7,10H,2,4,8-9H2,1,3H3,(H,16,19)(H,17,18) |
InChI Key |
ULOMXASYAXAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C |
Origin of Product |
United States |
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